4-Chloro Bupropion-d9 Fumarate is a deuterated derivative of 4-Chloro Bupropion, a compound primarily used as an antidepressant and smoking cessation aid. This specific fumarate form is significant for research purposes, particularly in pharmacokinetic studies and metabolic profiling due to its stable isotope labeling. The compound is classified under the category of substituted phenylpyridines, which are known for their pharmacological activities.
4-Chloro Bupropion-d9 Fumarate can be sourced from chemical suppliers specializing in pharmaceutical intermediates and reference standards. It falls under the broader classification of antidepressants and is specifically related to the parent compound Bupropion, which is a norepinephrine-dopamine reuptake inhibitor (NDRI). The molecular formula for 4-Chloro Bupropion-d9 Fumarate is with a molecular weight of 399.31 g/mol .
The synthesis of 4-Chloro Bupropion-d9 Fumarate typically involves the following steps:
These processes require careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product.
The molecular structure of 4-Chloro Bupropion-d9 Fumarate can be represented by its chemical formula . The structure includes:
The precise arrangement of these atoms can be visualized using molecular modeling software or through X-ray crystallography data when available.
4-Chloro Bupropion-d9 Fumarate can undergo various chemical reactions typical for substituted aromatic compounds, including:
The mechanism by which 4-Chloro Bupropion-d9 Fumarate exerts its effects involves inhibition of norepinephrine and dopamine reuptake in the central nervous system. This action increases the availability of these neurotransmitters in synaptic clefts, which is crucial for mood regulation and cognitive function. The isotopic labeling allows researchers to trace metabolic pathways and quantify drug concentrations in biological systems more accurately.
Relevant data on these properties can be obtained from supplier specifications or experimental studies.
4-Chloro Bupropion-d9 Fumarate is primarily used in scientific research, particularly in:
Its stable isotope labeling enhances precision in quantitative analysis, making it invaluable for researchers studying drug interactions and effects within biological systems.
4-Chloro Bupropion-d9 Fumarate (Chemical Formula: C17H21Cl2NO5, Molecular Weight: 390.26 g/mol) features a deuterated tert-butylamino group attached to a propanone chain, with chlorine atoms at the 3' and 4' positions of the phenyl ring. The fumarate counterion (C4H4O4) enhances stability and crystallinity. This configuration replaces nine hydrogen atoms with deuterium at the tert-butyl group [(CD3)3C-], as confirmed by the molecular formula and deuterium labeling patterns [4] [6] [10].
The compound exists as a stable fumarate salt (CAS 1193779-36-0) with an IUPAC name of (E)-but-2-enedioic acid;2-(tert-butylamino)-1-(3,4-dichlorophenyl)propan-1-one. Its structural divergence from bupropion (C13H18ClNO) occurs at two sites: 1) deuteration at the tert-butyl moiety, and 2) additional chloro-substitution at the aromatic ring's 4-position. This dichlorophenyl configuration significantly alters electron distribution, potentially influencing receptor binding affinity and metabolic susceptibility compared to the monochloro parent structure [4] [6] [8].
Property | Bupropion | 4-Chloro Bupropion-d9 Fumarate |
---|---|---|
Molecular Formula | C13H18ClNO | C17H21Cl2NO5 |
Aromatic Substitution | 3'-Chloro | 3',4'-Dichloro |
Isotopic Labeling | None | tert-Butyl-d9 |
Salt Form | Hydrochloride | Fumarate |
CAS Registry | 34841-39-9 | 1193779-36-0 |
Crystallographic data indicates that the dichloro substitution imposes steric constraints on phenyl ring rotation, potentially stabilizing specific conformations during transporter binding. The deuterated alkyl component maintains nearly identical geometry to protiated bupropion but introduces significant kinetic isotope effects during oxidative metabolism [4] [6] [10].
Deuterium incorporation at nine positions (tert-butyl-d9) serves as an advanced tracer strategy to monitor drug distribution and biotransformation without altering primary pharmacology. This heavy isotope labeling creates a distinct mass signature (molecular weight shift from 239.74 to 390.26 g/mol) detectable via mass spectrometry, enabling precise quantification of the compound and its metabolites in complex biological matrices. The deuteration specifically targets a metabolic soft spot – the tert-butyl group – where oxidative metabolism generates hydroxylated derivatives [10] [3].
The kinetic isotope effect (KIE) from C-D bond cleavage (versus C-H) significantly attenuates first-pass metabolism. Deuterium forms stronger bonds with carbon (∼1-2 kcal/mol more stable than C-H bonds), thereby reducing the rate of cytochrome P450-mediated hydroxylation. For 4-Chloro Bupropion-d9, this translates to extended plasma half-life and reduced generation of active metabolites like hydroxybupropion, which contributes substantially to bupropion's pharmacological profile. Consequently, researchers can isolate the effects of the parent compound from its metabolites when studying transporter inhibition mechanisms [10] [3] [9].
Analytical applications leverage this deuteration as demonstrated by Rac-threo-Dihydro Bupropion-D9 Hydrochloride (CAS 1392209-60-7), a closely related standard used in LC-MS/MS assays. The deuterated analog co-elutes with native bupropion metabolites but separates mass spectrometrically, enabling unambiguous quantification during:
Bupropion analogs are strategically engineered to enhance specificity for dopamine/norepinephrine transporters (DAT/NET) or nicotinic receptors while circumventing metabolic limitations. The 4-chloro modification in 4-Chloro Bupropion-d9 Fumarate primarily impedes aromatic hydroxylation – a significant metabolic pathway for bupropion catalyzed by CYP2B6. This alteration potentially extends central nervous system activity by reducing deactivation via phase I metabolism [2] [5] [9].
Molecular studies indicate that chloro-substituted bupropion analogs exhibit distinct binding profiles at neuronal targets:
Biological Target | Bupropion Activity | 4-Chloro Analog Research Significance |
---|---|---|
Dopamine Transporter (DAT) | Weak inhibitor (IC50 ≈ 1-10 μM) | Enhanced metabolic stability for binding kinetics |
Norepinephrine Transporter (NET) | Moderate inhibitor | Isolating NET vs. DAT contribution |
Nicotinic Receptors (α4β2) | Noncompetitive antagonist | Prolonged receptor occupancy studies |
Serotonin Transporter (SERT) | Negligible activity | Selectivity validation |
Preclinical evidence suggests such analogs serve dual purposes: as mechanistic probes for bupropion's effects on cocaine/methamphetamine addiction, and as potential therapeutic candidates with optimized pharmacokinetics. Their development addresses limitations of bupropion's short half-life and extensive metabolism to active species with divergent pharmacology [2] [5] [9].
Compound Name | Chemical Registry | Alternative Identifiers |
---|---|---|
4-Chloro Bupropion-d9 Fumarate | 1193779-36-0 | C17H21Cl2NO5; 1-(3,4-Dichlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone (2E)-2-butenedioate |
Bupropion | 34841-39-9 | C13H18ClNO; Wellbutrin®; Amfebutamone |
Rac-threo-Dihydro Bupropion-D9 HCl | 1392209-60-7 | C13H12D9Cl2NO; Deuterated hydroxybupropion standard |
(2S,3S)-hydroxybupropion | Not specified | Active metabolite of bupropion |
2-(N-cyclopropylamino)-3'-chloropropiophenone | Not specified | RTI-6037-39; Cocaine addiction candidate |
CAS No.: 19519-55-2
CAS No.: 10504-35-5
CAS No.: 25679-93-0
CAS No.: 25468-09-1
CAS No.: 26094-91-7